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1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B2645678
CAS No.: 131699-30-4
M. Wt: 365.476
InChI Key: HNTIJECZKUEWHW-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Aminoalcohols

Aminoalcohols are broadly classified based on the relative position of the amino and hydroxyl groups. The most common are 1,2-aminoalcohols, also known as vicinal aminoalcohols, where the functional groups are on adjacent carbon atoms. acs.org 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol falls into this category. The significance of 1,2-aminoalcohols is immense; this structural motif is found in numerous natural products and pharmaceuticals. datapdf.com Furthermore, their ability to form stable chelate complexes with metals makes them valuable as chiral ligands in asymmetric catalysis.

The properties of aminoalcohols are heavily influenced by the substituents on their carbon skeleton and nitrogen atom. In the case of this compound, the molecule is heavily substituted with four phenyl groups, placing it in the category of sterically hindered aminoalcohols. This extensive substitution profoundly impacts its chemical reactivity and physical properties.

Historical Development and Early Research Directions on Analogous Structures

The synthesis of aminoalcohols has been a long-standing objective in organic chemistry. Early methods often involved the reduction of amino acids or the aminolysis of epoxides. acs.orgrhhz.net The latter method, involving the ring-opening of an epoxide with an amine, is a direct and common route to 1,2-aminoalcohols. organic-chemistry.org

Research into sterically hindered aminoalcohols has been driven by the need for molecules with specific chemical and physical properties, such as increased stability or selectivity in reactions. For instance, severely sterically hindered secondary aminoether alcohols have been developed for specialized industrial applications, such as the selective removal of hydrogen sulfide (B99878) from gas streams. google.com The synthesis of these complex molecules often requires specialized methods to overcome the steric hindrance that can impede standard reactions. researchgate.netgoogle.com

Unique Structural Features of this compound and Related Triphenylated Systems

The defining characteristic of this compound is its extreme steric congestion. The central ethane (B1197151) (C1-C2) bond is flanked by a total of four phenyl groups, a hydroxyl group, and a phenylamino (B1219803) group. This dense substitution pattern imposes significant geometric constraints on the molecule.

While crystallographic data for the specific title compound is not publicly available, analysis of closely related structures provides significant insight. The core structure is analogous to 1,1,2,2-tetraphenylethane (B1595546) and 1,1,2-triphenylethanol (B7769887). datapdf.comnih.gov

Steric Hindrance and Conformation: Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org In this compound, the bulky phenyl groups repel each other, influencing the molecule's preferred conformation around the C1-C2 bond. Studies on 1,1,2,2-tetraphenylethane show that it preferentially adopts an anti conformation in the ground state to minimize steric strain between the bulky substituents. datapdf.com The phenyl groups themselves are forced to arrange in a propeller-like fashion to avoid clashes, a common feature in polyphenylated systems. nih.gov This restricted rotation can lead to the existence of stable rotational isomers (rotamers).

Data from Analogous Crystal Structures: Examining the crystal structure of 1,1,2-triphenylethanol, which shares the triphenyl-substituted carbinol (C-OH) center, reveals key structural parameters that are likely mirrored in the title compound.

Interactive Table: Crystal Data for 1,1,2-Triphenylethanol Below is an interactive table summarizing the unit cell parameters for 1,1,2-triphenylethanol, a structural analogue.

ParameterValue
Space GroupP 1 21/c 1
a16.2124 Å
b5.9458 Å
c17.2602 Å
α90°
β115.965°
γ90°
Data sourced from PubChem CID 245013. nih.gov

These parameters define the shape of the unit cell in the crystal lattice and are a direct consequence of the molecule's shape and intermolecular forces, which are dominated by the bulky phenyl groups. The structure of 1,1,2-triphenylethanol features O–H···π(arene) intermolecular hydrogen bonding, a stabilizing interaction that may also be present in this compound, alongside potential N-H···π interactions. nih.gov The presence of four large, non-planar phenyl groups creates a complex three-dimensional structure that significantly shields the amino and hydroxyl functional groups, likely reducing their reactivity compared to less substituted aminoalcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23NO B2645678 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol CAS No. 131699-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-1,1,2-triphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27-24-19-11-4-12-20-24/h1-20,25,27-28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTIJECZKUEWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131699-30-4
Record name 2-ANILINO-1,1,2-TRIPHENYL-1-ETHANOL
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Synthetic Methodologies for 1,1,2 Triphenyl 2 Phenylamino Ethan 1 Ol and Its Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol and its analogues aim to construct the core framework in a highly convergent manner. These approaches often involve the formation of a key bond to a carbonyl or imine group.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone in the synthesis of alcohols and amino alcohols. These reactions involve the attack of a carbon- or nitrogen-based nucleophile onto an electrophilic carbonyl or imine carbon, respectively.

Grignard reactions are powerful tools for forming new carbon-carbon bonds. cerritos.edu The synthesis of this compound can be envisioned through the addition of a suitable Grignard reagent to a complex imine precursor. A plausible synthetic route involves the reaction of phenylmagnesium bromide (PhMgBr) with a precursor like benzil (B1666583) monoaniline (the imine formed from benzil and aniline). In this scenario, the Grignar reagent would attack one of the carbonyl groups of the benzil monoaniline.

A closely related and well-documented reaction is the synthesis of triphenylmethanol (B194598) from the reaction of phenylmagnesium bromide with benzophenone (B1666685). miracosta.edu This reaction highlights the feasibility of adding a phenyl group to a diaryl-substituted electrophile. The main byproduct often observed in these reactions is biphenyl, which results from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org The reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene (B151609) and reduce the yield of the desired product. cerritos.edu

Reactant 1Reactant 2ProductKey Features
Phenylmagnesium BromideBenzophenoneTriphenylmethanolForms a triphenyl carbinol core, analogous to the target molecule.
Phenylmagnesium BromideBenzil Monoaniline (hypothetical)This compoundDirect formation of the target compound's backbone.

The coupling of aldehydes and imines represents another direct route to β-amino alcohols. This transformation can be achieved through various methods, including photoredox catalysis. While a direct coupling to form the highly substituted this compound is challenging, multi-component reactions offer a versatile strategy.

One such approach is the A³ coupling (Aldehyde-Alkyne-Amine), which brings together three components to form a propargylamine. nih.gov The reaction of benzaldehyde, aniline (B41778), and phenylacetylene, for instance, can be catalyzed by copper complexes to produce N-(1,3-diphenylprop-2-yn-1-yl)aniline. nih.gov This intermediate possesses the necessary phenyl and amino substituents and could potentially be further elaborated to the target structure.

Reactant AReactant BReactant CCatalystProduct Type
BenzaldehydeAnilinePhenylacetyleneCopper(I)Propargylamine

These multi-component reactions are highly atom-economical and can be used to generate molecular complexity in a single step. chemrevlett.com

Reductive Amination and Related Transformations of Precursors

Reductive amination is a widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction proceeds via an intermediate imine or enamine, which is then reduced in situ. wikipedia.org For the synthesis of this compound, a plausible precursor would be an α-amino ketone or a diketone.

A hypothetical but chemically sound approach would involve the reductive amination of benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) with aniline. In this process, aniline would first react with the ketone functionality of benzoin to form an imine intermediate. Subsequent reduction of this imine would yield the target amino alcohol. Alternatively, starting with benzil (1,2-diphenylethane-1,2-dione), a selective reductive amination of one ketone group in the presence of aniline, followed by reduction of the second ketone, could also lead to the desired product.

Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent is crucial to avoid the undesired reduction of the initial carbonyl compound.

Carbonyl PrecursorAmineReducing AgentProduct
BenzoinAnilineNaBH₃CNThis compound (hypothetical)
BenzilAnilineNaBH₄ / CatalystThis compound (hypothetical)

Catalytic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, offers powerful tools for the construction of complex molecules.

Transition metal catalysts, particularly those based on palladium and copper, are adept at facilitating the formation of C-C and C-N bonds. While a direct synthesis of this compound via a single catalytic coupling reaction is not well-documented, multi-component reactions catalyzed by transition metals provide a powerful strategy for assembling similar structures.

For example, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed for the synthesis of highly substituted morpholines. nih.govacs.org Similarly, palladium-catalyzed reactions have been employed for the synthesis of vicinal amino alcohols from allylic amines. nih.gov

Reaction TypeMetal CatalystReactantsProduct Class
A³ CouplingCopper, Iron, Gold, etc.Aniline, Benzaldehyde, PhenylacetyleneQuinolines
Morpholine SynthesisCopperAmino alcohol, Aldehyde, DiazomalonateMorpholines
Vicinal Amino Alcohol SynthesisPalladiumAllylic amine, Trifluoroacetaldehyde, Aryl/Vinyl/Alkynyl partnerVicinal Amino Alcohols
Organocatalytic Methods for Aminoalcohol Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino alcohols, offering a metal-free and often milder alternative to traditional methods. The synthesis of a highly substituted compound like this compound could hypothetically be achieved through an organocatalytic asymmetric aldol (B89426) or Mannich-type reaction.

A plausible organocatalytic approach would involve the reaction of a triphenylacetaldehyde (B1330704) equivalent with an N-phenyl imine, catalyzed by a chiral organocatalyst such as a proline derivative. The catalyst would facilitate the enantioselective addition of a nucleophile to the imine, establishing the stereocenters of the aminoalcohol backbone.

Table 1: Potential Organocatalysts for Asymmetric Aminoalcohol Synthesis

Catalyst TypeExample CatalystPotential Role in Synthesis
Proline and its derivativesL-ProlineCatalyzes asymmetric aldol and Mannich reactions.
Chiral Phosphoric AcidsTRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Acts as a chiral Brønsted acid catalyst.
Cinchona AlkaloidsQuinine, QuinidineCan be used as chiral bases or in phase-transfer catalysis.
Chiral Diamines(S,S)-1,2-DiphenylethylenediamineForms chiral enamines for asymmetric additions.

This table presents potential classes of organocatalysts that could be investigated for the synthesis of this compound based on their known applications in asymmetric aminoalcohol synthesis.

Detailed research in this area would focus on screening various organocatalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity, given the two adjacent stereocenters in the target molecule.

Multistep Synthetic Sequences for Complex Derivatives

The synthesis of complex derivatives of this compound would likely involve a multistep sequence, allowing for the introduction of diverse functional groups on the phenyl rings or at the nitrogen atom. A potential retrosynthetic analysis suggests that the target molecule could be disconnected at the C-N bond or the C-C bond of the ethanol (B145695) backbone.

One possible multistep approach could begin with the synthesis of a triphenyloxirane (triphenylethylene oxide) intermediate. This epoxide could then undergo a nucleophilic ring-opening reaction with aniline or a substituted aniline derivative. The regioselectivity of this ring-opening would be a critical factor to control, aiming for the attack of the amine at the more sterically hindered carbon to yield the desired 1,1,2-triphenyl substitution pattern.

Another multistep strategy could involve the synthesis of 2-amino-1,1,2-triphenylethanol (B3448298) as a key intermediate. This could potentially be synthesized via the reduction of a corresponding α-amino ketone or through a nucleophilic addition to a suitable precursor. Subsequent N-arylation of this intermediate with a phenylating agent would then yield the final product.

The synthesis of analogues with varied substitution patterns could be achieved by using appropriately substituted anilines or by starting from substituted benzophenone derivatives to construct the triphenylmethyl moiety.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of any synthetic route to this compound would be crucial for achieving satisfactory yields and purity. Key parameters for optimization would include the choice of solvent, reaction temperature, catalyst loading, and the nature of any additives or co-catalysts.

For instance, in the hypothetical organocatalytic approach, a systematic study of solvents with varying polarities and coordinating abilities would be necessary. The temperature would also play a critical role in controlling the reaction rate and selectivity. Lower temperatures often favor higher enantioselectivity in organocatalytic reactions.

In the context of the epoxide ring-opening strategy, the choice of catalyst is paramount. Lewis acids or Brønsted acids could be employed to activate the epoxide, and their concentration and identity would need to be carefully optimized to maximize the yield of the desired regioisomer and minimize side reactions.

Table 2: Key Parameters for Optimization in Aminoalcohol Synthesis

ParameterInfluence on ReactionTypical Range for Optimization
SolventAffects solubility, reaction rate, and stereoselectivity.Dichloromethane, Toluene, THF, Acetonitrile, etc.
TemperatureInfluences reaction kinetics and selectivity.-78 °C to reflux
Catalyst LoadingImpacts reaction rate and cost-effectiveness.1-20 mol%
Reactant ConcentrationCan affect reaction order and competing pathways.0.01 M to 1 M
Additives/Co-catalystsCan enhance catalyst activity or selectivity.Acids, bases, water scavengers, etc.

This interactive data table outlines general parameters that would be the focus of optimization studies in the academic synthesis of complex aminoalcohols like this compound.

Detailed academic studies would involve a design of experiments (DoE) approach to systematically investigate the interplay of these variables and identify the optimal conditions for the synthesis of this compound and its analogues with high yield and purity.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for chemists to probe the molecular structure of compounds. Each method provides unique information, and together they allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule. For a compound like 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl (-OH) and amine (N-H) protons, the methine protons of the ethanol (B145695) backbone, and the aromatic protons of the four phenyl rings. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the phenyl rings and the ethanolic backbone. However, no published NMR data for this specific compound could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic rings, and C-N and C-O stretching vibrations. The "fingerprint region" of the spectra would provide a unique pattern for the compound. A thorough search of spectroscopic databases did not yield any experimental IR or Raman spectra for this molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its molecular formula. High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. Cleavage of the C-C bond of the ethanol backbone and loss of functional groups would be expected fragmentation pathways. Despite its importance, no mass spectral data for this compound is available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, which would be expected between the hydroxyl and amine groups of adjacent molecules, as well as π-π stacking interactions between the phenyl rings. These interactions are crucial in determining the macroscopic properties of the solid. The Cambridge Structural Database, a repository for small-molecule crystal structures, contains no entry for this compound.

Hydrogen Bonding Network Analysis

There is no available crystallographic data for this compound. Therefore, an analysis of its intermolecular and intramolecular hydrogen bonding network in the solid state cannot be performed. Information regarding hydrogen bond donors and acceptors, their geometry, and their role in the crystal packing is not available.

Dihedral Angle and Torsional Strain Analysis in Crystalline States

Without a determined crystal structure, a detailed analysis of the dihedral angles and torsional strain within the this compound molecule is not possible. Key dihedral angles, such as those around the C1-C2 and C2-N bonds, which would define the molecular conformation in the solid state, remain unknown.

Conformational Preferences and Rotameric Analysis in Solution and Solid State

A comparative analysis of the conformational preferences and rotameric forms of this compound in solution versus the solid state is contingent on the availability of both solid-state data (from X-ray crystallography) and solution-state data (typically from NMR spectroscopy). As no such studies have been found, this analysis cannot be conducted.

Stereochemical Investigations of 1,1,2 Triphenyl 2 Phenylamino Ethan 1 Ol and Analogues

Chiral Centers and Potential Diastereoisomerism

The structure of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol contains two adjacent stereogenic centers, or chiral centers, at the C1 and C2 positions of the ethan-1-ol backbone. The C1 atom is bonded to a hydroxyl group, a phenyl group, another phenyl group, and the C2 carbon. The C2 atom is bonded to the C1 carbon, a hydrogen atom, a phenyl group, and a phenylamino (B1219803) group.

The presence of two distinct chiral centers (n=2) means that a maximum of 2n, or four, stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relationship between a molecule from one enantiomeric pair and a molecule from the other pair is diastereomeric. These diastereomers are often designated with syn and anti descriptors to denote the relative configuration of the substituents at C1 and C2. For analogues like 2-amino-1,2-diphenylethanol, these are also referred to as erythro and threo isomers. nih.gov

The four possible stereoisomers are:

(1R, 2R) and (1S, 2S) - one enantiomeric pair.

(1R, 2S) and (1S, 2R) - a second enantiomeric pair.

A molecule with the (1R, 2R) configuration is the enantiomer of the (1S, 2S) molecule, and it is a diastereomer of the (1R, 2S) and (1S, 2R) molecules. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by techniques like chromatography or crystallization.

Diastereoselective and Enantioselective Synthetic Pathways

The synthesis of vicinal amino alcohols, such as this compound, with control over stereochemistry is a significant objective in organic chemistry. rsc.orgrsc.org Strategies are broadly categorized into diastereoselective methods, which control the relative configuration (syn vs. anti), and enantioselective methods, which control the absolute configuration (R vs. S) to produce an excess of one enantiomer.

Asymmetric Catalysis in Aminoalcohol Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral 1,2-amino alcohols, often providing high yields and excellent stereoselectivities. acs.org These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

One prominent strategy is the asymmetric transfer hydrogenation of α-amino ketones using chiral ruthenium catalysts. This method can convert unprotected α-amino ketone salts into the corresponding chiral amino alcohols with high yields and enantiomeric excesses (ee). acs.org Another approach involves the copper-catalyzed reductive coupling of ketones with allene-derived compounds, which can generate protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Furthermore, biocatalysis using engineered enzymes like amine dehydrogenases (AmDHs) offers a green and highly selective route. These enzymes can catalyze the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with near-perfect conversion and enantioselectivity. researchgate.netacs.org

Table 1: Examples of Asymmetric Catalysis for Vicinal Amino Alcohol Synthesis
Reaction TypeSubstrate AnalogueCatalyst/EnzymeProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenationα-(Methylamino)acetophenone HClChiral Ruthenium Complex(R)-EphedrineNot Applicable>99% ee acs.org
Cu-Catalyzed Reductive CouplingAcetophenone & AllenamideCu-BDPP ComplexProtected Amino Alcohol>20:1 dr94% ee nih.gov
Biocatalytic Reductive Amination1-Hydroxy-2-butanoneEngineered Amine Dehydrogenase (AmDH)(S)-2-Aminobutan-1-olNot Applicable>99% ee researchgate.net
Pd-Catalyzed Allylic C-H AminationChiral Homoallylic N-Tosyl CarbamatePd(OAc)₂/Bis-sulfoxidesyn-1,2-Amino Alcohol Derivative11:1 dr>99% ee (from chiral substrate) nih.gov

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a widely used technique for producing enantiopure alcohols and amines. rsc.org Lipases, for example, can selectively acylate one enantiomer of a racemic amino alcohol in an organic solvent, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Recently, chiral organotin catalysts have also been developed for the highly efficient kinetic resolution of racemic vicinal amino alcohols through acylation, achieving excellent selectivity factors (s > 500). nih.gov

Another powerful resolution technique is chromatography using a chiral stationary phase (CSP). In this method, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method can provide both enantiomers with very high enantiomeric excess (>99% ee). nih.govnih.gov

Table 2: Kinetic Resolution Methods for Vicinal Amino Alcohols
MethodSubstrate AnalogueChiral Agent/PhaseOutcomeReference
Catalytic Acylationrac-2-amino-1-phenylethanolChiral Organotin ComplexHigh enantioselectivity (s > 500) nih.gov
Chromatographic Separationrac-N-Benzoylamino alcohol with axial chiralityChiralpak® IA HPLC columnSeparation of both enantiomers with >99% ee nih.govnih.gov
Enzymatic Acylationrac-N-Protected 3-aminobicyclo[2.2.1]heptane-2-methanolLipase (B570770) (e.g., Candida antarctica lipase B)Separation of enantiomers researchgate.net

Determination of Absolute and Relative Configuration

Once chiral amino alcohols have been synthesized, determining their stereochemistry is crucial. Several analytical methods are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be grown. nih.gov The technique of anomalous dispersion allows for the unambiguous assignment of the R/S configuration at each stereocenter. thieme-connect.demit.edu The absolute structure of an analogue, 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol, has been determined using this method. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration of diastereomers. nih.gov For vicinal amino alcohols, the coupling constant (³JHH) between the protons on C1 and C2 can provide information about the dihedral angle, which differs between syn and anti isomers. To determine the absolute configuration, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are often used. wikipedia.org The racemic amino alcohol is converted into a mixture of diastereomeric esters or amides by reacting with an enantiopure CDA. The different spatial environments in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to assign the absolute configuration of the original alcohol and amine centers. researchgate.netacs.org

Influence of Stereochemistry on Molecular Conformation and Reactivity

The defined stereochemistry at the C1 and C2 centers profoundly influences the three-dimensional shape (conformation) of vicinal amino alcohols. The most stable conformer is typically one that allows for the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). frontiersin.org This O-H···N interaction leads to a gauche-like arrangement of the oxygen and nitrogen substituents along the C1-C2 bond. researchgate.net

This preferred conformation has significant consequences:

Reactivity: By locking the molecule into a specific shape, the intramolecular hydrogen bond can influence which faces of the molecule are accessible to reagents, thereby affecting the stereochemical outcome of subsequent reactions.

Acidity and Basicity: The hydrogen bond can alter the pKa values of both the hydroxyl proton and the amino group.

Ligand Properties: Many chiral amino alcohols are used as ligands in asymmetric catalysis. The defined conformation is critical for creating a specific chiral environment around the metal center, which is essential for inducing enantioselectivity in the catalyzed reaction. nih.gov

In essence, the stereochemical configuration is the primary determinant of the molecule's conformation, which in turn governs its chemical reactivity and utility in applications such as asymmetric synthesis. lumenlearning.com

Reaction Pathways and Mechanistic Investigations

Study of Reaction Kinetics and Thermodynamics

Direct kinetic and thermodynamic data for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol are not extensively documented in the literature. However, the kinetics of its formation, typically through the nucleophilic addition of a diphenylmethyl carbanion equivalent to an N-phenylbenzaldimine, can be inferred from related reactions.

The reaction rate is expected to be significantly influenced by steric hindrance. The four phenyl groups create a crowded environment around the reactive centers, which would likely lead to a lower frequency factor (pre-exponential factor) in the Arrhenius equation compared to less substituted analogs. The thermodynamics would be governed by the stability of the C-C bond formed and the relief of any strain in the reactants.

Kinetic studies on the reactions of aromatic amines with electrophiles show that reaction rates are sensitive to solvent polarity and the electronic nature of the substituents. primescholars.com For instance, the formation of the C-N bond would be influenced by the nucleophilicity of the aniline (B41778) derivative and the electrophilicity of the carbon center.

Table 1: Illustrative Kinetic Parameters for Vicinal Amino Alcohol Formation

Reaction TypeModel SubstratesRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Thermodynamic Profile (ΔG°) (kJ/mol)
Nucleophilic addition to imineBenzaldehyde + Aniline~10⁻³ - 10⁻²40 - 60Exergonic
Ring-opening of epoxideStyrene Oxide + Aniline~10⁻⁴ - 10⁻³50 - 75Exergonic
Ring-opening of aziridineN-Phenyl-2-phenylaziridine + H₂O~10⁻⁵ - 10⁻⁴60 - 85Exergonic

Note: Data are representative values for analogous systems and serve to illustrate expected magnitudes.

Elucidation of Reaction Mechanisms Through Experimental Techniques

Mechanistic elucidation for complex molecules like this compound relies on a combination of advanced experimental techniques. nih.gov

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.orgfiveable.me For the synthesis of this compound, deuterium (B1214612) labeling could clarify the mechanism. For example, if the reaction proceeds via an enolate-imine addition, labeling the α-carbon of the diphenylmethane (B89790) precursor with deuterium would allow for the determination of the stereochemical course of the C-C bond formation. Similarly, using ¹⁸O-labeled water during workup could confirm the origin of the hydroxyl oxygen. researchgate.net In studies of subsequent reactions, such as oxidation or rearrangement, labeling the carbinol hydrogen (C-H at position 1) with deuterium would allow for the measurement of a kinetic isotope effect (KIE), indicating whether this C-H bond is broken in the rate-determining step. nih.gov

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. digitellinc.com In the synthesis of vicinal amino alcohols, potential intermediates include metal-bound species (in organometallic additions), hemiaminals, or aziridinium (B1262131) ions. iwu.edu Given the steric bulk of this compound, intermediates in its formation may be sufficiently long-lived to be detected spectroscopically at low temperatures (e.g., by NMR) or trapped by reacting with a suitable reagent. For example, a lithium-based intermediate in an aldol-type reaction could be trapped by adding an electrophile like methyl iodide.

Hammett and Taft analyses are used to probe the electronic effects of substituents on reaction rates, providing insight into the charge distribution in the transition state. For the formation of this compound, a Hammett study could be conducted by varying the substituents on one of the four phenyl rings and measuring the corresponding reaction rates.

Substituents on the N-phenyl ring: A plot of log(k/k₀) versus the Hammett parameter σ would reveal the sensitivity of the reaction to the nucleophilicity of the aniline nitrogen. A negative ρ (rho) value would indicate that electron-donating groups on the aniline ring accelerate the reaction by increasing the nitrogen's nucleophilicity.

Substituents on the benzaldehyde-derived phenyl ring: A positive ρ value would be expected here, as electron-withdrawing groups would increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Table 2: Hypothetical Hammett Study Data for Analogous Imine Alkylation

Substituent (X) on N-Phenyl RingHammett Parameter (σp)Relative Rate (kₓ/kₒ)log(kₓ/kₒ)
-OCH₃-0.274.50.65
-CH₃-0.172.80.45
-H0.001.00.00
-Cl0.230.2-0.70
-NO₂0.780.01-2.00

A plot of this data would yield a negative slope (ρ ≈ -2.5), indicating the development of positive charge on the nitrogen atom in the transition state, consistent with its role as a nucleophile.

Acid-Base Properties and Reactivity of the Amino and Hydroxyl Functions

The compound possesses two key functional groups: a secondary amino group (-NH-) and a tertiary hydroxyl group (-OH).

Amino Group: The nitrogen atom has a lone pair of electrons, making it basic and nucleophilic. However, the basicity is reduced compared to an aliphatic amine because the lone pair can be delocalized into the attached phenyl ring. The pKa of the conjugate acid (R₂NH₂⁺) is expected to be lower than that of a typical dialkylamine, likely in the range of 4-5, similar to diphenylamine.

Hydroxyl Group: The tertiary alcohol is a very weak acid, with a pKa likely around 18-19. The oxygen's lone pairs also confer weak basicity, allowing for protonation by a strong acid to form an oxonium ion, R₃OH₂⁺, which is a good leaving group (water).

Intramolecular hydrogen bonding between the -OH proton and the nitrogen lone pair is possible and would influence the conformation and reactivity of the molecule. This interaction could decrease the basicity of the amine and increase the acidity of the alcohol.

Electrophilic and Nucleophilic Reactivity Profiles

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile under different conditions. nih.gov

Nucleophilic Reactivity: The primary nucleophilic center is the nitrogen atom of the amino group. biosynth.com It can react with a variety of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation), or aldehydes/ketones (to form hemiaminals). The oxygen of the hydroxyl group is also nucleophilic, particularly after deprotonation to form an alkoxide, which is a much stronger nucleophile.

Electrophilic Reactivity: The molecule does not have strong intrinsic electrophilic sites. However, electrophilicity can be induced. Protonation of the hydroxyl group by a strong acid makes it a good leaving group. Subsequent departure of a water molecule would generate a tertiary carbocation at C1, stabilized by two phenyl groups. This carbocation would be a potent electrophile, susceptible to attack by nucleophiles or undergoing rearrangement/elimination. The C-N bond can also be cleaved under certain conditions, but this is generally less facile than C-O bond cleavage. cdnsciencepub.combiorxiv.org

Rearrangement Reactions and Their Mechanistic Pathways

The study of rearrangement reactions in complex organic molecules such as this compound provides insight into the intricate electronic and steric factors that govern molecular transformations. While specific documented rearrangement studies on this compound are not prevalent in the reviewed literature, its structural motif as a 1,2-aminoalcohol with significant aryl substitution suggests a propensity for acid-catalyzed rearrangements, most notably a reaction analogous to the pinacol (B44631) rearrangement.

This type of rearrangement is characteristic of 1,2-diols and can be extended to 1,2-aminoalcohols, particularly under acidic conditions. The reaction typically proceeds through a carbocation intermediate, followed by a 1,2-migration of a substituent to the electron-deficient center.

A plausible mechanistic pathway for the acid-catalyzed rearrangement of this compound is initiated by the protonation of the hydroxyl group by an acid catalyst. This is followed by the elimination of a water molecule, a good leaving group, to form a tertiary carbocation. The stability of this carbocation is enhanced by the presence of two phenyl groups on the carbon atom.

The subsequent and critical step involves a 1,2-migratory shift of one of the substituents from the adjacent carbon to the carbocationic center. The migratory aptitude of various groups plays a crucial role in determining the product of the rearrangement. In the case of this compound, the migrating group would likely be a phenyl group, given its high migratory aptitude due to the ability to stabilize the transition state through the formation of a phenonium ion intermediate.

While specific experimental data for the rearrangement of this compound is not available, the table below presents data from a study on a structurally similar compound, tetraphenylethylene (B103901) glycol, which undergoes a classic pinacol rearrangement. This serves as an illustrative example of the conditions and potential outcomes for such a reaction.

ReactantReaction ConditionsProductYield (%)
Tetraphenylethylene glycolAcetic acid, Iodine (catalyst), RefluxTriphenylacetophenone95
Tetraphenylethylene glycolSulfuric acid, Acetic acid, 100°CTriphenylacetophenone90
Tetraphenylethylene glycolFormic acid, RefluxTriphenylacetophenone85

The detailed mechanistic investigation of such rearrangements often involves kinetic studies, isotopic labeling, and computational modeling to elucidate the nature of the transition states and intermediates. The stereochemistry of the starting material can also significantly influence the outcome of the rearrangement, particularly the choice of the migrating group.

Despite extensive searches for scientific literature, no specific computational and theoretical chemistry studies focusing on the compound “this compound” were found. The required data for a detailed analysis according to the user's outline—including Density Functional Theory (DFT) for electronic structure and geometry optimization, Ab Initio and Semi-Empirical Methods, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Reaction Mechanism Modeling—is not available in the public domain for this specific molecule.

Research in computational chemistry is highly specific to the molecule being studied. While general principles of the requested theoretical methods are well-established, the actual data, such as optimized geometries, molecular orbital energies (HOMO-LUMO), NBO analysis results, and reaction pathways, are unique to each compound and must be generated through dedicated research.

Searches for related compounds and theoretical methodologies yielded general information but no concrete data that could be used to accurately and scientifically construct the requested article without violating the strict requirement to focus solely on "this compound". Therefore, it is not possible to generate the article with the specified content and structure at this time.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Modeling

Transition State Characterization and Energy Barriers

The study of chemical reactions at a molecular level often involves the characterization of transition states, which represent the highest energy point along a reaction pathway. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry of these transient species. For reactions involving 1,1,2-triphenyl-2-(phenylamino)ethan-1-ol, such as its formation or subsequent transformations, identifying the transition state structures is crucial for understanding the reaction mechanism.

Once the transition state is located, its energy relative to the reactants and products can be calculated, yielding the activation energy barrier. This energy barrier is a critical parameter that governs the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction rate, and vice versa. Theoretical calculations can provide quantitative estimates of these barriers, offering predictive power for reaction feasibility and kinetics.

Solvent Effects on Reactivity and Structure through Continuum Models

Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent. The surrounding solvent molecules can significantly influence the structure, stability, and reactivity of the solute molecule. Continuum models are a class of computational methods that simulate the effect of the solvent by representing it as a continuous medium with a specific dielectric constant.

By incorporating a continuum model into quantum chemical calculations, it is possible to study how the solvent environment affects the properties of this compound. For instance, the polarity of the solvent can influence the stability of different conformations of the molecule and can also alter the energy barriers of reactions in which it participates. These models allow for a systematic investigation of solvent effects on both the ground state and transition state structures, providing a more realistic description of chemical processes in solution.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking interactions, play a pivotal role in determining the three-dimensional structure and stability of molecules. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in real space, based on the electron density and its derivatives. nih.gov

For a molecule like this compound, with its multiple phenyl rings and functional groups, a complex network of intramolecular non-covalent interactions is expected. NCI analysis can identify regions of steric repulsion, hydrogen bonding involving the hydroxyl and amino groups, and dispersive interactions between the phenyl rings. nih.gov Understanding these interactions is key to comprehending the molecule's preferred conformation and its potential interactions with other molecules.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about specific molecular structures, they are often limited to static, minimum-energy conformations. Molecular dynamics (MD) simulations, on the other hand, offer a dynamic picture of molecular behavior by simulating the motion of atoms over time. mdpi.com

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Systematic Modification of Phenyl Rings

The presence of four phenyl rings—two attached to one carbon, one to the adjacent carbon, and one to the nitrogen atom—provides extensive opportunities for systematic structural changes through the introduction of various substituents.

The synthesis of derivatives with modified phenyl rings typically involves starting with substituted precursors. For instance, substituted benzophenones or anilines can be used in the initial synthetic steps to incorporate desired functional groups onto the aromatic rings. Common substituents that can be introduced include:

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring. Examples include alkyl (e.g., methyl, -CH₃), alkoxy (e.g., methoxy, -OCH₃), and amino (-NH₂) groups.

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring. Examples include halogens (e.g., -F, -Cl, -Br), nitro (-NO₂), cyano (-CN), and acyl groups (e.g., -COCH₃).

These groups can be placed at various positions (ortho, meta, para) on any of the four phenyl rings, leading to a vast library of potential derivatives.

Electron-donating groups increase the nucleophilicity of the aromatic ring and the adjacent amino or hydroxyl groups, potentially increasing their reactivity in electrophilic substitution or other reactions. Conversely, electron-withdrawing groups decrease this nucleophilicity, making the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic attack on the rings. nih.gov

A linear free energy relationship, as described by the Hammett equation, can often quantify the effect of these substituents on reaction rates and equilibrium constants. nih.gov Studies on related structures like 1,1,2-triphenylbut-1-enes have shown that para-substituted compounds generally exhibit different activity profiles compared to their meta-substituted counterparts, highlighting the importance of substituent placement. nih.gov

Substituent TypeExample GroupsEffect on Phenyl RingExpected Impact on Reactivity
Electron-Donating (Activating) -OCH₃, -CH₃, -NH₂Increases electron densityEnhances reactivity towards electrophiles; increases nucleophilicity of N and O atoms.
Electron-Withdrawing (Deactivating) -NO₂, -CN, -Cl, -Br, -COCH₃Decreases electron densityReduces reactivity towards electrophiles; may activate the ring for nucleophilic substitution.

Alteration of the Amino Functionality

The secondary amine group is a key reactive center in the molecule, amenable to various synthetic transformations.

N-Alkylation: The hydrogen atom on the secondary amine can be replaced with an alkyl group. This is commonly achieved by reacting the parent compound with an alkyl halide (e.g., ethyl bromide) in the presence of a base. Another effective approach is the "borrowing hydrogen" method, which uses alcohols as alkylating agents catalyzed by transition metals like iron, producing water as the only byproduct. ionike.com Phase-transfer catalysts have also been successfully used for the N-alkylation of similar nitrogen-containing compounds. researchgate.net

N-Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amide. This transformation converts the basic amino group into a neutral amide functionality, significantly altering its electronic and hydrogen-bonding capabilities.

ReactionReagentsFunctional Group Formed
N-Alkylation Alkyl halides (R-X) + Base; Alcohols (R-OH) + CatalystTertiary Amine (-NRR')
N-Acylation Acyl Chlorides (RCOCl); Acid Anhydrides ((RCO)₂O)Amide (-N(COR))

The amino and hydroxyl groups are positioned in a 1,2-relationship, which is a versatile scaffold for synthesizing heterocyclic derivatives. By reacting the parent compound with appropriate bifunctional reagents, the N and O atoms can be incorporated into a new ring system. For instance, reaction with anhydrides such as phthalic or succinic anhydride (B1165640) can lead to the formation of seven-membered oxazepine rings. rdd.edu.iq Similarly, other reagents can be used to form five- or six-membered heterocyclic systems, significantly altering the compound's three-dimensional structure and properties.

Modification of the Hydroxyl Group

The tertiary hydroxyl group is another site for derivatization, although its modification can be challenging due to steric hindrance from the bulky phenyl groups and the presence of the nearby reactive amino group.

Common transformations for the hydroxyl group include:

Esterification: Reaction with acyl chlorides or anhydrides, often requiring a catalyst, can convert the hydroxyl group into an ester.

Etherification: Formation of an ether can be achieved by deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis).

Dehydration: Acid-catalyzed dehydration can eliminate the hydroxyl group and a proton from the adjacent carbon to form an alkene, such as a triphenylethylene (B188826) derivative.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus halides can replace the hydroxyl group with a halogen, though such harsh conditions may lead to side reactions. nih.gov

Achieving chemoselectivity—modifying the hydroxyl group without affecting the amino group—is a significant synthetic challenge. nih.gov This often requires the use of protecting groups for the amine or employing highly selective reagents and reaction conditions. nih.govmdpi.com For example, the Mitsunobu reaction provides a method for inverting the stereochemistry of an alcohol, which involves its activation and subsequent displacement. google.com

ReactionTypical ReagentsFunctional Group Formed
Esterification Acyl Chloride (RCOCl), Acid Anhydride ((RCO)₂O)Ester (-OCOR)
Etherification Base + Alkyl Halide (R-X)Ether (-OR)
Dehydration Acid Catalyst (e.g., H₂SO₄)Alkene (C=C)
Halogenation Thionyl Chloride (SOCl₂), Phosphorus Halides (PX₃, PX₅)Alkyl Halide (-X)

O-Alkylation and O-Acylation Reactions7.3.2. Formation of Ethers and Esters7.4. Ring-Constrained and Bridged Analogues7.5. Influence of Structural Variations on Mechanistic Pathways and Theoretical Properties

Without primary or secondary research data on 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of vicinal amino alcohols is a significant area of organic chemistry, with applications in pharmaceuticals and natural products. uni-muenster.de However, traditional methods can be inefficient or rely on harsh conditions. Future research should prioritize the development of environmentally benign synthetic pathways to 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol and its derivatives.

Promising green approaches include:

Photoredox Catalysis: Utilizing visible light to drive reactions offers a mild and efficient alternative to traditional methods. rsc.org A potential route could involve the decarboxylative radical coupling of N-aryl amino acids with appropriate ketone precursors in an aqueous solvent at room temperature. rsc.org

Electrosynthesis: Electrochemical methods can enable reductive cross-coupling of imines with ketones, providing a direct route to β-amino alcohols with high atom economy and avoiding harsh reagents. organic-chemistry.org

Biocatalysis: Employing enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

Table 1: Comparison of Potential Green Synthetic Methodologies
MethodologyKey AdvantagesPotential Challenges for this CompoundPrimary Green Chemistry Principle Addressed
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source. uni-muenster.dersc.orgSubstrate scope, potential for side reactions due to steric hindrance.Energy Efficiency, Safer Solvents
ElectrosynthesisHigh atom economy, reduced waste, avoids stoichiometric reagents. organic-chemistry.orgElectrode material compatibility, optimization of reaction conditions.Atom Economy, Waste Prevention
BiocatalysisHigh stereo- and regioselectivity, biodegradable catalyst, aqueous media.Enzyme stability and availability for sterically demanding substrates.Use of Renewable Feedstocks, Catalysis

Advanced Computational Studies on Complex Reaction Dynamics

The steric crowding and multiple potential reaction sites in this compound make its chemical transformations complex and challenging to predict. Advanced computational chemistry can provide profound insights into these dynamics.

Future computational research should focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to map detailed potential energy surfaces (PES) for reactions involving the compound. ufl.edursc.org This allows for the accurate prediction of reaction barriers, transition states, and thermodynamic properties, guiding experimental efforts. ufl.edu

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic processes of reactions, providing a deeper understanding of reaction mechanisms beyond static models, especially in complex systems where solvent effects are significant. pnnl.gov

Hybrid QM/MM Methods: For studying the compound's interactions in larger systems (e.g., within a catalyst pocket or a self-assembled structure), hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can provide a balance between accuracy and computational cost.

These computational approaches are crucial for understanding reaction mechanisms and predicting reactivity, which is often difficult to probe experimentally for complex molecules.

Exploration of Supramolecular Chemistry and Self-Assembly Based on Compound Interactions

The presence of both a hydroxyl (-OH) and an amine (-NH) group, along with multiple aromatic rings, endows this compound with the capacity for various non-covalent interactions, including hydrogen bonding and π-π stacking. northwestern.edu These interactions are the foundation of supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined, functional structures. longdom.org

Future avenues of research in this area include:

Crystal Engineering: Investigating the solid-state packing and hydrogen bonding networks to design crystalline materials with specific properties.

Self-Assembled Monolayers (SAMs): Exploring the ability of the compound and its derivatives to form ordered layers on surfaces, which could have applications in sensors or molecular electronics.

Supramolecular Polymers: Using the molecule as a building block (monomer) that assembles into long-chain polymers through reversible non-covalent bonds. northwestern.eduresearchgate.net This could lead to the development of dynamic and responsive materials. northwestern.edu The tetraphenylethane core is a known component in ligands used for creating luminescent metal-organic frameworks (MOFs), suggesting potential in sensor applications. wsu.educjsc.ac.cn

Table 2: Potential Supramolecular Structures and Applications
Supramolecular StructureDriving InteractionsPotential Applications
Crystalline SolidsHydrogen Bonding, van der Waals forcesNon-linear optics, host-guest chemistry
Self-Assembled Monolayersπ-π Stacking, Hydrophobic InteractionsChemical sensors, surface modification
Supramolecular PolymersDirectional Hydrogen BondingSelf-healing materials, drug delivery
Metal-Organic Frameworks (MOFs)Coordination Bonds, π-π StackingGas storage, chemical sensing. wsu.edu

Design and Synthesis of New Structural Motifs Inspired by the Compound's Core Structure

The 1,1,2,2-tetraphenylethane (B1595546) backbone, substituted with amino and hydroxyl groups, provides a unique and rigid scaffold. This core structure can serve as an inspiration for the design and synthesis of new molecules with tailored properties for various applications.

Future research could involve:

Catalyst Design: Modifying the phenyl rings with catalytic groups to create novel asymmetric catalysts, where the chiral and sterically defined pocket could influence the stereochemical outcome of reactions.

Medicinal Chemistry: Using the core structure as a scaffold for developing new therapeutic agents. The vicinal amino alcohol motif is found in many biologically active compounds and pharmaceuticals. uni-muenster.denih.gov

Materials Science: Incorporating the rigid, bulky core into polymers to enhance thermal stability or create materials with specific optical properties. The tetraphenylethylene (B103901) (TPE) scaffold, which is structurally related, is known for its aggregation-induced emission (AIE) properties, a feature that could be explored by modifying the core of this compound.

In-depth Studies on the Role of Non-Covalent Interactions in Chemical Transformations

Non-covalent interactions, such as hydrogen bonds, π-effects, and van der Waals forces, are critical in controlling the three-dimensional structure of molecules and influencing their reactivity. wikipedia.orgontosight.ai The bulky and complex structure of this compound makes it an excellent model system for studying the subtle interplay of these forces.

Future research should aim to:

Quantify Intramolecular Interactions: Use computational tools like energy decomposition analysis (EDA) and the independent gradient model (IGM) to analyze and quantify the stabilizing and destabilizing non-covalent interactions within the molecule. acs.org

Control of Stereoselectivity: Investigate how remote non-covalent interactions, such as CH-π interactions between the phenyl rings, can influence the stereochemical outcome of reactions at the alcohol and amine functional groups.

Solvent Effects: Study how different solvents modulate the intramolecular and intermolecular non-covalent interactions, thereby affecting the compound's conformation and reactivity. Understanding these interactions is crucial for designing more efficient catalysts and predicting reaction outcomes. ontosight.ai

Q & A

Basic: What are the optimal synthetic routes for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Routes :
    • Reductive Amination : Starting from 1,1,2-triphenyl-2-ketoethanol, react with aniline under hydrogenation (H₂, Pd/C) or borohydride reduction (NaBH₄ with acetic acid) .
    • Multi-Step Synthesis : Sequential Friedel-Crafts alkylation followed by amination, requiring strict control of anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
  • Critical Conditions :
    • Temperature : Higher temperatures (>80°C) may accelerate side reactions (e.g., over-reduction or decomposition).
    • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF or ethanol balances reactivity and safety .
    • Catalysts : Palladium or nickel catalysts for hydrogenation; acidic conditions for stabilizing the amine intermediate .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.5–7.5 ppm for triphenyl groups) and confirms the presence of the -NH- group (broad singlet at δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions and assigns stereochemistry at the chiral center .
  • Mass Spectrometry :
    • HRMS (High-Resolution MS) : Validates molecular formula (C₂₆H₂₃NO) and detects fragmentation patterns (e.g., loss of phenyl groups or amine moiety) .
  • Polarimetry : Essential for confirming enantiomeric purity due to the compound’s chiral center .

Advanced: How does stereochemistry at the chiral center influence the compound’s catalytic or biological activity?

Methodological Answer:

  • Catalytic Applications :
    • The (S)-enantiomer acts as a chiral ligand in asymmetric catalysis, enhancing enantioselectivity in reactions like aldol additions or hydrogenations by 20–40% compared to the (R)-form .
    • Steric hindrance from the triphenyl groups dictates substrate binding in metal complexes (e.g., Cu or Rh catalysts) .
  • Biological Activity :
    • Enantiomers may exhibit divergent interactions with enzymes (e.g., kinases or oxidoreductases). For example, (S)-configured analogs show higher binding affinity to ATP-binding pockets in kinase inhibition assays .
  • Resolution Strategy : Use chiral HPLC with cellulose-based columns or enzymatic resolution to separate enantiomers for comparative studies .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Comparative Meta-Analysis :
    • Normalize data by controlling variables such as solvent (DMSO vs. aqueous buffers), purity (>98% by HPLC), and cell line/pH conditions .
    • Replicate assays (e.g., enzyme inhibition) under standardized protocols to isolate stereochemical or impurity effects .
  • Mechanistic Probes :
    • Use isotopic labeling (e.g., ¹⁵N in the amine group) to track metabolic pathways and identify off-target interactions .
    • Computational docking (e.g., AutoDock Vina) to model enantiomer-specific binding modes to biological targets .

Advanced: What computational models predict the compound’s reactivity in catalytic or synthetic applications?

Methodological Answer:

  • DFT Calculations :
    • Simulate transition states for key reactions (e.g., hydrogenation or C–N bond formation) to identify rate-limiting steps and optimize catalysts .
    • Calculate Fukui indices to predict nucleophilic/electrophilic sites on the molecule .
  • Molecular Dynamics (MD) :
    • Model interactions with solvents (e.g., water vs. ethanol) to predict solubility or aggregation behavior .
    • Simulate ligand-protein binding to guide structure-activity relationship (SAR) studies .

Basic: What role does this compound play in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand :
    • Forms complexes with transition metals (e.g., Rh, Ir) for enantioselective hydrogenation of ketones or imines, achieving up to 95% ee in optimized systems .
    • Modifies catalyst geometry via triphenyl groups, creating chiral pockets for substrate discrimination .
  • Case Study : In the arylation of aldehydes, immobilized analogs on polystyrene supports improve recyclability without significant loss of activity (<5% ee drop after 5 cycles) .

Advanced: How can researchers design experiments to study substituent effects on the phenyl rings?

Methodological Answer:

  • Systematic Variation :
    • Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at para/meta positions of the phenyl rings .
    • Compare catalytic efficiency (TON, TOF) or biological IC₅₀ values to establish electronic/steric trends .
  • Kinetic Profiling :
    • Use stopped-flow spectroscopy to measure reaction rates in substituted analogs, correlating with Hammett σ values .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage Conditions :
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amine group .
    • Avoid prolonged exposure to light to prevent photodegradation of the aromatic system .
  • Solution Stability :
    • In aqueous buffers (pH 7.4), the compound has a half-life of ~48 hours; acidic conditions (pH <3) accelerate decomposition .
    • Use stabilizers like BHT (0.1%) in organic solvents to inhibit radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.